Cyclobranol

Description

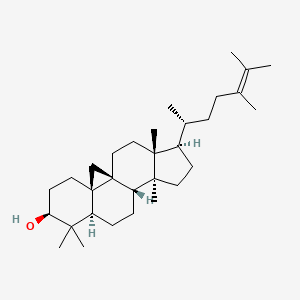

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C31H52O |

|---|---|

Molecular Weight |

440.7 g/mol |

IUPAC Name |

(1S,3R,6S,8R,11S,12S,15R,16R)-15-[(2R)-5,6-dimethylhept-5-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol |

InChI |

InChI=1S/C31H52O/c1-20(2)21(3)9-10-22(4)23-13-15-29(8)25-12-11-24-27(5,6)26(32)14-16-30(24)19-31(25,30)18-17-28(23,29)7/h22-26,32H,9-19H2,1-8H3/t22-,23-,24+,25+,26+,28-,29+,30-,31+/m1/s1 |

InChI Key |

CIBNJPPYSPYHDB-UEBIAWITSA-N |

Isomeric SMILES |

C[C@H](CCC(=C(C)C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C |

Canonical SMILES |

CC(CCC(=C(C)C)C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C |

Synonyms |

cyclobranol |

Origin of Product |

United States |

Biosynthetic and Metabolic Pathways Involving Cyclobranol

Cycloartenol (B190886) as a Precursor in Cyclobranol Biosynthesis

The biosynthesis of phytosterols (B1254722) in plants begins with the cyclization of squalene-2,3-oxide, a triterpenoid (B12794562) derived from the isoprenoid pathway. chemistry-chemists.comwikipedia.orgresearchgate.net This cyclization step, catalyzed by cycloartenol synthase, yields cycloartenol, a triterpenoid characterized by a unique 9β,19-cyclopropane ring. chemistry-chemists.comwikipedia.org Cycloartenol serves as the foundational precursor for the synthesis of nearly all plant steroids. wikipedia.org While the direct conversion of cycloartenol specifically to this compound is not explicitly detailed as a single step, this compound is described as a 24-methyl cycloartanol (B210237), indicating its derivation from cycloartenol through subsequent modifications, including methylation at the C24 position. researchgate.netege.edu.tr

Role of Sterol Methyltransferase (SMT) in this compound Formation

Sterol methyltransferases (SMTs) are key enzymes in the biosynthesis of 24-alkyl sterols in plants, fungi, and protozoa. acs.orgresearchgate.netmdpi.com These enzymes are absent in animals, making the sterol synthetic pathways divergent across these kingdoms. acs.orgresearchgate.netmdpi.com SMTs catalyze the transfer of a methyl group, typically from S-adenosyl-L-methionine (AdoMet), to a sterol acceptor molecule. acs.orgresearchgate.netportlandpress.com

In the context of this compound formation, SMTs are involved in the methylation of the cycloartenol-derived structure. Specifically, the first committed step in the conversion of cycloartenol into C24-alkyl sterols in plants is catalyzed by S-adenosyl-methionine-dependent sterol-C24-methyltransferase type 1 (SMT1). nih.govmdpi.com SMT1 preferentially catalyzes the methyl addition to cycloartenol. nih.gov

SMTs are generally conserved enzymes with significant amino acid sequence similarity in their putative sterol and AdoMet binding sites. researchgate.netnih.gov They typically function as tetramers and utilize comparable mechanistic features for C24-methylation reactions. researchgate.netnih.gov

While cycloartenol is a primary substrate for plant SMT1, this compound (24-methyl cycloartanol) has been investigated as a substrate analog for plant SMT1, such as that from soybean (Glycine max). researchgate.netresearchgate.net Research has shown that soybean SMT1 can accept this compound as a substrate. researchgate.netresearchgate.net Detailed kinetic analysis with soybean SMT1 demonstrated a Michaelis constant (Km) of 37 µM and a catalytic rate constant (kcat) of 0.006 min⁻¹ for this compound. researchgate.netresearchgate.net This indicates that while it can be processed, the catalytic efficiency is relatively low compared to typical substrates. The enzyme-generated product from the incubation of this compound with soybean SMT1 was identified as a C24, C25-doubly alkylated Δ²⁴⁽²⁸⁾-olefin. researchgate.netresearchgate.net

Interestingly, this compound has also been shown to act as a potent mechanism-based inactivator of plant sterol methyltransferase. researchgate.netresearchgate.netmdpi.comnih.govnih.gov This suggests that while it can bind to the active site and undergo some catalytic transformation, it can also lead to irreversible inhibition of the enzyme, potentially by forming a covalent adduct. researchgate.netresearchgate.netnih.gov

The C24-alkylation catalyzed by SMT involves the transfer of a methyl group from AdoMet to the Δ²⁴ double bond of the sterol substrate. acs.orgmdpi.com This reaction is often considered a rate-limiting step in phytosterol biosynthesis and is crucial in determining sterol specificity and diversity. mdpi.comdntb.gov.ua

The mechanism of C24-alkylation can proceed through different pathways, potentially involving carbocation intermediates. acs.orgnih.gov In the case of plant SMTs acting on cycloartenol, the reaction typically leads to the formation of a C24-methyl group. researchgate.netacs.org The specific mechanism by which cycloartenol is methylated to form the 24-methyl cycloartanol structure of this compound involves the SMT enzyme facilitating the addition of a methyl group to the C24 position of the cycloartenol side chain. researchgate.netmdpi.com This methylation is coupled with deprotonation, leading to the formation of a new double bond, often at the Δ²⁴⁽²⁸⁾ position in the case of the primary product from cycloartenol methylation in land plants (24-methylenecycloartanol). researchgate.netmdpi.com this compound, being a saturated 24-methyl cycloartanol, would likely arise from the reduction of a methylated intermediate like 24-methylenecycloartanol (B74860).

Sterol biosynthesis pathways exhibit significant divergence across different eukaryotic kingdoms, particularly between plants, fungi, and animals. wikipedia.orgacs.orgmdpi.comnih.govresearchgate.net The primary difference lies in the initial cyclization of squalene-2,3-oxide, which yields cycloartenol in photosynthetic organisms (plants and some algae) and lanosterol (B1674476) in fungi and animals. wikipedia.orgnih.govresearchgate.netnih.gov

Following the formation of these initial cyclic structures, the downstream pathways involve different sets of enzymes, including SMTs, which contribute to the characteristic sterol profiles of each kingdom. acs.orgnih.gov Fungal SMTs are involved in the biosynthesis of ergosterol (B1671047), the main sterol in fungi, which has a methyl group at C24 with a specific stereochemistry (24β-methyl). acs.orgresearchgate.net Plant SMTs, on the other hand, are responsible for the production of phytosterols like campesterol (B1663852) (24α-methyl) and sitosterol (B1666911) (24α-ethyl), which are the predominant sterols in most plants. acs.orgnih.govresearchgate.net The different stereochemical outcomes (24α vs. 24β) and the introduction of ethyl groups in plants are attributed to variations in the SMT enzymes and the subsequent enzymatic steps. acs.org

While cycloartenol is the precursor in plants, and lanosterol in fungi and animals, SMTs from different organisms show substrate specificities reflecting their respective pathways. acs.orgresearchgate.net The study of SMTs from various sources, including plants, fungi, and protozoa, has revealed insights into the evolution and substrate preferences of these enzymes. researchgate.netresearchgate.netnih.gov

Enzymatic Mechanisms of C24-Alkylation Leading to this compound

Integration of this compound into Phytosterol Metabolism

This compound, as a 4,4-dimethylsterol derived from cycloartenol, is an intermediate or a related compound within the complex network of phytosterol metabolism. cerealsgrains.orgresearchgate.net Phytosterol metabolism involves a series of demethylation, reduction, and desaturation steps to convert the initial cyclic precursor (cycloartenol) into the diverse array of end-product sterols found in plants, such as sitosterol, stigmasterol, and campesterol. nih.govresearchgate.net

While this compound itself is a saturated 24-methyl cycloartanol, its presence in plant tissues suggests it is either a metabolic product, an intermediate in specific branches of the pathway, or a compound that can be further metabolized. thegoodscentscompany.comcerealsgrains.org The conversion of 4,4-dimethylsterols like 24-methylenecycloartanol and this compound to 4α-monomethyl and then 4-demethyl sterols involves enzymatic removal of the methyl groups at the C4 position. chemistry-chemists.comcerealsgrains.org The integration of this compound into this metabolic flow would involve enzymes that recognize its specific structure and catalyze further modifications.

Analogues of this compound and Their Biosynthetic Origin

The phytosterol biosynthesis pathway gives rise to a variety of sterols with variations in their side chains and nuclear structure. Analogues of this compound would include compounds with similar cycloartane (B1207475) skeletons and modifications, particularly around the C24 position and the side chain.

One closely related compound is 24-methylenecycloartanol, which is a direct product of the SMT1-catalyzed methylation of cycloartenol in land plants. researchgate.netmdpi.com this compound is essentially the saturated form of 24-methylenecycloartanol, where the double bond at the Δ²⁴⁽²⁸⁾ position has been reduced. researchgate.netege.edu.tr

Other analogues could include cycloartanol itself (the saturated form of cycloartenol) and other methylated or ethylated cycloartane derivatives found as intermediates or end-products in specific plant species. The biosynthesis of these analogues follows similar principles, originating from cycloartenol and undergoing enzymatic modifications catalyzed by SMTs and other enzymes in the phytosterol pathway. The diversity of these analogues arises from the substrate specificities of the enzymes involved and the branching points in the metabolic network.

For example, the formation of 24-ethyl phytosterols like sitosterol involves a second methylation event catalyzed by SMT2, typically acting on a 24-methyl sterol intermediate. nih.govmdpi.com While this compound is a 24-methyl sterol, its specific structure (saturated side chain, cycloartane nucleus) would determine if it can serve as a substrate for SMT2 or other downstream enzymes, potentially leading to further modified analogues.

Research findings on the use of this compound as a substrate analog for SMTs provide insights into how enzymes in the phytosterol pathway interact with structurally similar compounds. For instance, the study showing soybean SMT1 can produce a C24, C25-doubly alkylated Δ²⁴⁽²⁸⁾-olefin from this compound highlights the enzyme's ability to catalyze further methylation events on this modified substrate. researchgate.netresearchgate.net

Data on the kinetic parameters of soybean SMT1 with this compound as a substrate analog:

| Substrate | Km (µM) | kcat (min⁻¹) |

| This compound | 37 | 0.006 |

This data indicates the enzymatic interaction of SMT1 with this compound, demonstrating its capacity to be processed, albeit at a lower rate than potentially preferred substrates. researchgate.netresearchgate.net

Molecular Interactions and Enzymatic Target Modulation by Cyclobranol

Cyclobranol as a Substrate for Sterol C24-Methyltransferase (SMT)

Sterol C24-methyltransferase (SMT) is a crucial enzyme in the biosynthesis of sterols in plants, fungi, and protozoa, catalyzing the C24-methylation reaction that introduces a methyl or ethyl group at the C24 position of the sterol side chain. researchgate.netportlandpress.com this compound has been demonstrated to interact with plant SMT, specifically soybean SMT1. researchgate.netnih.govresearchgate.net While being an analog of the natural substrate cycloartenol (B190886), this compound acts not only as an acceptor but also as an inhibitor of SMT action. researchgate.netnih.gov

Kinetic Analysis of this compound Interaction with SMT

Kinetic studies have characterized the interaction of this compound with soybean SMT1. The enzyme exhibits catalytic activity towards this compound, converting it into a product. The Michaelis constant (Km) for this compound (8A) was determined to be 37 µM, and the catalytic turnover rate (kcat) was found to be 0.006 min⁻¹. researchgate.netnih.govresearchgate.net The product generated from the enzymatic reaction with this compound was identified as a C24, C25-doubly alkylated Δ²⁴⁽²⁸⁾-olefin. researchgate.netnih.govresearchgate.net

The interaction kinetics reveal that this compound can bind to the active site of SMT. The Km value provides an indication of the affinity of the enzyme for this compound as a substrate. kintekcorp.comnih.gov

Mechanism-Based Inactivation of SMT by this compound

Beyond its role as a substrate, this compound is also a potent mechanism-based inactivator of plant SMT. researchgate.netnih.govresearchgate.net Mechanism-based inactivation, also known as suicide inhibition, occurs when an enzyme converts a substrate analog into a reactive intermediate that then irreversibly binds to and inactivates the enzyme. drugbank.comebmconsult.com

Studies with soybean SMT1 have shown that this compound treatment leads to concentration- and time-dependent enzyme inactivation. researchgate.netnih.govresearchgate.net The apparent inhibition constant (Ki) for this compound was determined to be 25 µM, and the maximum rate of inactivation (kinact) was 0.15 min⁻¹. researchgate.netnih.govresearchgate.net The partition ratio (kcat/kinact), which represents the number of turnovers the enzyme can perform before being inactivated, was calculated to be 0.04. researchgate.netnih.govresearchgate.net This low partition ratio indicates that this compound is an efficient inactivator of SMT, with inactivation occurring rapidly relative to catalytic turnover. researchgate.net The mechanism of inactivation involves this compound presenting side chain features to SMT that lead to enzyme inactivation. researchgate.net

The kinetic parameters characterizing this compound's interaction with soybean SMT1 are summarized in the table below:

| Parameter | Value | Unit | Citation |

| Km (as substrate) | 37 | µM | researchgate.netnih.govresearchgate.net |

| kcat (as substrate) | 0.006 | min⁻¹ | researchgate.netnih.govresearchgate.net |

| Ki (as inactivator) | 25 | µM | researchgate.netnih.govresearchgate.net |

| kinact (as inactivator) | 0.15 | min⁻¹ | researchgate.netnih.govresearchgate.net |

| Partition Ratio (kcat/kinact) | 0.04 | - | researchgate.netnih.govresearchgate.net |

Investigation of this compound's Interactions with Other Enzymes and Receptors

While the interaction with SMT is well-documented, research has also explored this compound's potential interactions with other enzymes and receptors. ontosight.ai

Computational Approaches to Target Identification (e.g., Molecular Docking with Proteases)

Computational methods, such as molecular docking, are valuable tools for predicting the binding interactions between small molecules like this compound and potential protein targets, including enzymes and receptors. mdpi.compensoft.netnih.govfrontiersin.orgmdpi.com Molecular docking simulations aim to determine the preferred binding orientation and affinity of a ligand within the active site or binding pocket of a target protein. mdpi.compensoft.net This approach can be used to screen libraries of compounds against various protein structures to identify potential interactions and prioritize candidates for further experimental validation. nih.govfrontiersin.org

While general principles of molecular docking involve analyzing the structural complementarity and energetics of the ligand-protein complex, specific computational studies involving this compound and proteases or other enzymes/receptors beyond SMT were not explicitly detailed in the provided search results. However, the application of such methods is a standard practice in modern drug discovery and target identification. mdpi.compensoft.netnih.govfrontiersin.orgmdpi.comresearchgate.net

In Vitro Studies of this compound's Enzymatic Inhibition Beyond SMT

In vitro studies are essential for experimentally validating predicted interactions and identifying the enzymatic inhibition profile of a compound. These studies typically involve incubating the compound with purified enzymes and measuring the resulting enzymatic activity. mdpi.com

Although the primary focus of research on this compound's enzymatic activity has been on SMT, the search results indicate that studies have explored its potential as an inhibitor of other enzymes or receptors. ontosight.ai However, specific detailed findings regarding this compound's inhibitory effects on enzymes other than SMT were not prominently featured in the provided information. Research studies have explored the use of this compound as a potential inhibitor of certain enzymes or receptors, suggesting broader biological activities that warrant further investigation. ontosight.ai

Structure-Activity Relationships of this compound and its Analogues in Enzymatic Modulation

Structure-activity relationships (SAR) studies are crucial for understanding how modifications to the chemical structure of a compound influence its biological activity, such as enzymatic modulation. By synthesizing and testing analogues of this compound, researchers can gain insights into the structural features essential for its interaction with and inactivation of SMT. researchgate.netdducollegedu.ac.in

The fact that this compound, an analog of cycloartenol, acts as both a substrate and a mechanism-based inactivator of SMT suggests that specific structural elements within this compound are recognized by the enzyme, leading to both catalytic turnover and the formation of a reactive species that causes irreversible inhibition. researchgate.netnih.govresearchgate.net Comparisons with other substrate analogs and inhibitors of SMT, such as 24-thiacycloartanol (B10841516) and 26,27-dehydrocycloartenol, which also exhibit mechanism-based inactivation properties, can help elucidate the structural determinants of SMT modulation. researchgate.netportlandpress.comresearchgate.netnih.gov These studies often involve analyzing how variations in the sterol side chain or core structure affect binding affinity, catalytic efficiency, and the rate and extent of enzyme inactivation. portlandpress.comnih.gov While the provided results highlight this compound's activity, detailed SAR data comparing this compound to a wide range of analogues and their specific effects on SMT or other enzymes were not extensively presented. However, the principle of SAR is fundamental to understanding the molecular basis of this compound's enzymatic interactions.

Synthetic Methodologies and Derivative Development for Cyclobranol Research

Chemical Synthesis Pathways for Cyclobranol and its Stereoisomers

The chemical synthesis of complex natural products like this compound, which possesses multiple stereocenters, often involves intricate multi-step pathways designed to control stereochemistry and yield. While specific detailed synthetic routes solely focused on de novo total synthesis of this compound were not extensively detailed in the provided search results, related triterpene synthesis and isomerization processes offer insights into potential methodologies.

This compound (24-methyl-9β,19-cyclo-5α-lanost-24-en-3β-ol) is an isomer obtained from the acid-catalyzed isomerization of 24-methylenecycloartanol (B74860). This isomerization process can yield a mixture of isomers, including cyclosadol [(23E)-24-methyl-9β,19-cyclo-5α-lanost-23-en-3β-ol] and isocyclosadol [(23Z)-24-methyl-9β,19-cyclo-5α-lanost-23-en-3β-ol], along with lanostane- and cucurbitane-type isomers with Δ23- and Δ24-unsaturated side chains oup.com. The isomerization of 24-methylenecycloartanol with sulfuric acid in isopropyl alcohol at 80 °C for 12 hours has been reported to produce this compound as a significant component (30% yield in one study), alongside cyclosadol (24%) and isocyclosadol (7%) oup.com. This suggests that controlled isomerization of readily available precursors like 24-methylenecycloartanol can serve as a synthetic route to this compound and its stereoisomers.

The stereochemistry of these triterpenes is crucial, and synthetic efforts often focus on controlling the formation of specific stereoisomers. The configurations of double bonds in the side chains, such as the 23E and 23Z isomers of cyclosadol and isocyclosadol respectively, can be established through spectroscopic analysis, such as 1H NMR, by comparison with model olefins oup.com.

General chemical synthesis strategies for complex molecules often involve retrosynthetic analysis to break down the target molecule into simpler starting materials frontiersin.orgbibliotekanauki.pl. While not specifically detailed for this compound in the provided snippets, this approach is fundamental to designing synthetic pathways for such compounds.

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of this compound analogues and derivatives are driven by the need to explore its biological activities and develop potential inhibitors or probes for specific enzymes, particularly sterol methyltransferases (SMTs) researchgate.netresearchgate.netsemanticscholar.orgnih.gov. These synthetic efforts often involve modifying the core steroidal structure or the side chain of this compound or related triterpenes.

Analogues are designed to mimic aspects of the natural substrate or transition state of the target enzyme nih.gov. For SMTs, substrate-based inhibitors are designed to bind at the active site, either reversibly or irreversibly inhibiting enzyme action semanticscholar.orgnih.gov.

Strategies for Side Chain Modifications

Modifications to the side chain of steroidal triterpenes are a common strategy in developing analogues with altered biological activity researchgate.netsemanticscholar.orgnih.gov. The side chain of this compound contains a Δ24 double bond and a methyl group at C25 plantaedb.comthegoodscentscompany.com. Research has explored sterol side chains constructed with various atoms, including nitrogen, sulfur, bromine, or fluorine, or altered to possess functional groups like a methylene (B1212753) cyclopropane (B1198618) or elongated with terminal double or triple bonds researchgate.netsemanticscholar.org. These modifications are aimed at influencing the interaction with the target enzyme's active site and affecting catalytic processing researchgate.net.

For instance, this compound itself is described as a substrate for C25-methyl sterol side chains and a mechanism-based inactivator of plant sterol methyltransferase researchgate.netresearchgate.netsemanticscholar.org. This implies that modifications around the C25 position and the Δ24 double bond are relevant for its interaction with SMT.

General strategies for side-chain modification in organic synthesis, while not exclusively for this compound, can involve techniques like incorporating non-canonical amino acids in peptide synthesis or using specific protecting groups to allow selective functionalization sigmaaldrich.comiris-biotech.de. Applying such methodologies to the side chain of triterpenes would require adapting them to the specific chemical environment of the steroidal structure.

Development of Fluorinated Analogues for Mechanistic Probes

The development of fluorinated analogues has proven to be a powerful method for obtaining information about the catalytic mechanism of various steroid transformations and for designing inhibitors semanticscholar.orgnih.gov. The introduction of fluorine can subtly perturb the electronic environment at the site of replacement while largely maintaining the size and shape of the modified group, thus affecting binding affinity minimally but influencing the reaction pathway semanticscholar.org.

Fluorinated sterol derivatives have been used as mechanistic probes and inhibitors of SMTs semanticscholar.orgnih.gov. This involves synthesizing analogues where fluorine atoms are strategically placed on the sterol skeleton or the side chain. While specific examples of fluorinated this compound analogues were not explicitly detailed in the provided results, the general utility of fluorinated sterol derivatives in probing SMT mechanisms is highlighted semanticscholar.orgnih.gov. For example, sterol side chains constructed with a fluorine atom have been shown to exhibit different in vitro activities toward SMT researchgate.netsemanticscholar.org.

The synthesis of fluorinated organic compounds can involve various methods, including deoxyfluorination of alcohols, C-H fluorination, and cycloaddition reactions with fluorinated reagents beilstein-journals.orgmdpi.comorganic-chemistry.org. These general fluorination techniques could potentially be adapted for the synthesis of fluorinated this compound analogues.

Structure-Activity Relationship (SAR) Studies for Synthesized this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and chemical biology to understand how variations in chemical structure correlate with biological activity gardp.orgwikipedia.orgcollaborativedrug.comresearchgate.net. For this compound and its analogues, SAR studies aim to identify which structural features are important for their interaction with target enzymes, such as SMT, and the resulting biological effects.

This compound has been identified as both a substrate and a potent mechanism-based inactivator of plant sterol methyltransferase researchgate.netresearchgate.netsemanticscholar.org. This dual nature makes it a valuable compound for SAR studies aimed at dissecting the requirements for substrate recognition versus enzyme inactivation.

Research findings indicate that modifications to the sterol side chain can significantly affect the activity of analogues towards SMTs researchgate.netsemanticscholar.orgnih.gov. For instance, sterol derivatives with modified side chains have been evaluated as reversible or irreversible inhibitors of SMT from various organisms nih.gov. The structure of the sterol side chain can be modified to influence how it is processed by SMT, potentially leading to enzyme inactivation researchgate.net.

SAR studies in this area involve synthesizing a series of analogues with systematic structural changes, particularly in the side chain and potentially the core ring system, and then evaluating their biological activity (e.g., enzyme inhibition potency, kinetic parameters like Km and kcat) researchgate.netresearchgate.netsemanticscholar.orgnih.gov. By correlating the structural variations with the observed biological effects, researchers can gain insights into the key structural determinants of activity.

For example, studies with this compound as a substrate for soybean SMT1 have reported kinetic parameters (Km and kcat), and the enzyme-generated product has been identified researchgate.netresearchgate.net. Such data are crucial for understanding the enzymatic transformation and for comparative SAR analysis with other analogues. The fact that this compound acts as a mechanism-based inactivator suggests that during catalysis, it is converted into a reactive species that can inactivate the enzyme, highlighting a specific aspect of its SAR related to the catalytic mechanism of SMT researchgate.netnih.gov.

SAR studies can also involve computational methods, such as molecular docking and binding energy calculations, to predict and understand the interactions between this compound analogues and the target enzyme's active site at a molecular level researchgate.netnih.gov. These computational approaches complement experimental SAR studies by providing structural hypotheses for the observed activity relationships.

The ultimate goal of SAR studies on this compound analogues is to inform the rational design of new compounds with improved potency, selectivity, or desired mechanistic properties for use as research tools or potential therapeutic agents targeting sterol biosynthesis in various organisms.

Advanced Analytical and Spectroscopic Characterization Techniques in Cyclobranol Research

Chromatographic Methods for Isolation and Purification of Cyclobranol and its Metabolites

Chromatographic techniques play a vital role in the research of this compound, particularly for its isolation from biological matrices and the purification of the compound and its related metabolites. Given that this compound is often found as part of complex mixtures, such as in rice bran or olive oil, efficient separation methods are essential to obtain the compound in a pure form for further analysis and study thegoodscentscompany.com. Various chromatographic approaches, ranging from traditional column chromatography to more advanced high-performance techniques, are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for the analysis and purification of this compound and its derivatives, such as this compound ferulate. HPLC offers high resolution and sensitivity, making it suitable for separating these compounds from intricate matrices like rice bran extracts.

Studies have utilized reversed-phase HPLC, commonly employing C18 stationary phases, for the separation of this compound ferulate alongside other ferulated sterols like cycloartenol (B190886) ferulate, campesterol (B1663852) ferulate, and β-sitosterol ferulate. Gradient elution systems, often involving mobile phases of methanol (B129727) and acetonitrile, are employed to achieve effective separation of these structurally similar compounds. The separated components can be detected using various detectors, including PDA (Photodiode Array) detectors, which allow for the recording of UV spectra for identification and peak purity assessment.

HPLC methods for this compound analysis have been validated for parameters such as linearity, specificity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliability in quantitative analysis. For instance, a validated HPLC-PDA method for γ-oryzanol, which includes this compound ferulate, demonstrated good linearity with a correlation coefficient (R²) of 0.9999 over a specific concentration range. The LOD and LOQ were reported as 1.5816 µg/mL and 4.7927 µg/mL, respectively.

Beyond analytical purposes, preparative HPLC is also utilized for the purification of this compound and its esters to obtain highly pure compounds for detailed structural characterization or biological assays. Preparative HPLC prioritizes the degree of solute purity.

Gas Chromatography (GC) for Purity and Product Yield Analysis

Gas Chromatography (GC) is another essential chromatographic technique applied in this compound research, particularly for assessing the purity of isolated this compound and analyzing product yield in reactions involving this compound. GC is well-suited for the analysis of volatile and thermally stable compounds like sterols after appropriate derivatization if necessary.

GC is frequently coupled with Mass Spectrometry (GC-MS), which provides both separation and identification capabilities. This hyphenated technique allows for the separation of different sterols in a mixture and the subsequent identification of this compound based on its retention time and mass fragmentation pattern. GC analysis has been used to determine the composition of methylsterol fractions in various vegetable oils, where this compound has been identified alongside other sterols such as cycloartenol and 24-methylenecycloartanol (B74860).

GC analysis is routinely employed to check the purity of isolated sterols, including this compound. In studies involving enzymatic reactions with this compound, GC-MS analysis is used to identify reaction products and assess the efficiency of the conversion, thereby providing information on product yield. For example, in studies investigating this compound as a substrate for plant sterol methyltransferase, GC-MS was used to identify the enzyme-generated product.

Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies

Spectroscopic techniques are indispensable for determining the molecular structure of this compound, confirming its identity, and gaining insights into reaction mechanisms involving this compound. These methods probe the interaction of electromagnetic radiation with the molecule, providing detailed information about its functional groups, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the detailed structural elucidation of organic molecules, including this compound. Both one-dimensional (1D) NMR, such as ¹H NMR and ¹³C NMR, and two-dimensional (2D) NMR experiments provide comprehensive information about the arrangement of atoms within the molecule.

¹H NMR spectroscopy is particularly valuable for the characterization and identification of this compound. The ¹H NMR spectrum provides a unique fingerprint of the molecule, with signals corresponding to different types of protons in distinct chemical environments. Analysis of chemical shifts, splitting patterns, and integration of signals in the ¹H NMR spectrum allows for the identification of various structural fragments and their connectivity.

NMR spectroscopy is crucial for the stereochemical assignment of complex molecules like this compound, which possesses multiple chiral centers due to its polycyclic structure and substituents. By analyzing coupling constants and utilizing 2D NMR techniques such as COSY, HSQC, HMBC, and NOESY, the relative and sometimes absolute stereochemistry of the molecule can be determined.

In research involving the enzymatic modification of this compound, ¹H NMR has been used to identify the structure of the resulting products, confirming the site of enzymatic activity and providing insights into the reaction mechanism. For instance, ¹H NMR was used to identify a C24, C25-doubly alkylated ∆²⁴(²⁸)-olefin product formed from this compound by soybean SMT1.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass Spectrometry (MS) is a highly sensitive technique that provides information about the molecular weight of a compound and its fragmentation pattern, which is invaluable for identification and structural analysis. MS is often coupled with chromatographic techniques like GC (GC-MS) or HPLC (HPLC-MS) to analyze components of a mixture after separation.

In the analysis of this compound, MS provides the molecular ion peak, which confirms its molecular weight. The fragmentation pattern observed in the mass spectrum, generated by the breaking of chemical bonds upon ionization, provides characteristic fragment ions. Analyzing the masses of these fragments can help deduce the structural subunits of this compound and confirm its identity by comparison with spectral databases or known fragmentation pathways of similar compounds.

GC-MS has been widely used for the tentative identification of this compound in complex lipid mixtures from natural sources based on its fragmentation pattern. The combination of GC separation and MS detection allows for the analysis of individual sterols within a fraction. In mechanistic studies, MS is used to identify and characterize reaction products involving this compound by analyzing their molecular ions and fragmentation patterns.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. While IR alone may not fully elucidate the complex structure of this compound, it provides complementary information, particularly regarding the presence of key functional groups.

This compound is an alcohol, containing a hydroxyl (-OH) functional group. In an IR spectrum, the O-H stretching vibration typically gives rise to a strong and broad absorption band in the region of 3200-3600 cm⁻¹. The exact position and shape of this band can provide information about the degree of hydrogen bonding.

Other characteristic absorptions in the IR spectrum of this compound would include C-H stretching vibrations (typically in the 2850-3000 cm⁻¹ range for sp³ hybridized carbons and potentially slightly higher than 3000 cm⁻¹ if alkene C-H bonds are present, depending on the specific this compound isomer) and C-C stretching and bending vibrations in the fingerprint region (below 1500 cm⁻¹). The presence of a carbon-oxygen single bond (C-O stretch) in the alcohol group would also contribute to the spectrum, typically showing absorption in the range of 1000-1300 cm⁻¹.

By analyzing the presence and position of these characteristic absorption bands, IR spectroscopy can help confirm the presence of a hydroxyl group and provide supporting evidence for other functional groups and structural features within the this compound molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the UV (190-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum azooptics.com. This absorption corresponds to the excitation of outer electrons within a molecule, promoting them from lower energy molecular orbitals (such as sigma (σ), pi (π), or non-bonding (n) orbitals) to higher energy antibonding orbitals (σ* or π*) libretexts.orgshu.ac.uk. The specific wavelengths at which absorption occurs and the intensity of the absorption provide information about the electronic structure and the presence of specific functional groups, known as chromophores, within the molecule azooptics.comlibretexts.orgshu.ac.uk.

This compound is a triterpene alcohol nih.gov. Its chemical structure includes sigma bonds, a hydroxyl group with non-bonding (n) electrons, and a carbon-carbon double bond (π electrons) nih.gov. Based on its structural features, this compound could potentially exhibit electronic transitions detectable by UV-Vis spectroscopy. Transitions involving sigma electrons (σ → σ) typically require high energy and occur in the vacuum UV region (<200 nm), often outside the range of standard UV-Vis spectrophotometers libretexts.orgshu.ac.uk. However, the presence of a double bond allows for π → π transitions, and the hydroxyl group contributes n electrons that can undergo n → σ* transitions libretexts.orgshu.ac.uk. If the double bond is conjugated with other pi systems (though the PubChem structure does not indicate extensive conjugation nih.gov), the energy gap between π and π* orbitals decreases, shifting the absorption to longer wavelengths, potentially into the standard UV or even visible range libretexts.org. Transitions involving n electrons (n → σ) typically occur in the UV region (150-250 nm), while n → π transitions, which require the presence of both n electrons and a pi system (like in carbonyls, though this compound is an alcohol), usually fall within the 200-700 nm range and tend to have lower molar absorptivities compared to π → π* transitions shu.ac.uk.

Specific UV-Vis spectral data, such as absorption maxima (λmax) and molar absorptivities (ε), for this compound were not found in the consulted literature. Therefore, a detailed analysis of its electronic transitions based on specific spectral peaks cannot be provided here. However, the principles of UV-Vis spectroscopy indicate that any absorption observed for this compound would be attributed to electronic transitions within its chromophoric groups, primarily the double bond and the hydroxyl group.

Application of Chemometrics and Advanced Data Processing in this compound Analysis

Chemometrics, the application of mathematical and statistical methods to chemical data, plays a significant role in analyzing complex samples containing this compound. This is particularly evident in studies involving natural products like rice bran and olive oil, where this compound and its derivatives are components of complex mixtures nih.govresearchgate.netmdpi.comnih.govcsic.esresearchgate.netscielo.br. Advanced data processing techniques are essential to extract meaningful information from analytical data obtained by methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy when studying these complex matrices nih.govresearchgate.netmdpi.comnih.govresearchgate.netscielo.br.

In the analysis of rice bran, HPLC fingerprinting combined with chemometrics has been used to differentiate between red and white rice bran based on their chemical profiles, which include compounds like this compound ferulate, a derivative of this compound nih.govresearchgate.net. Techniques such as Principal Component Analysis (PCA) and Discriminant Analysis were applied to the intensity variations of compounds separated by HPLC to successfully discriminate between the two types of rice bran nih.gov. This demonstrates the use of chemometrics for classification and quality control based on the presence and relative amounts of specific components like this compound ferulate nih.gov.

Similarly, in the study of extra virgin olive oils, NMR-based metabolite profiling coupled with multivariate analysis (MVA) and statistical total correlation spectroscopy (STOCSY) has been employed to assess the quality and authenticate the geographical origin of oils mdpi.comnih.gov. This compound, along with other sterols like cycloartenol and 24-methylenecycloartanol, has been identified and quantified in olive oil samples using these techniques mdpi.comnih.gov. Chemometric methods such as PCA, Partial Least Squares Discriminant Analysis (PLS-DA), and Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA) were used to analyze the NMR data mdpi.comnih.gov. These analyses helped in identifying potential biomarkers, including certain sterols, that contributed to the classification of olive oils based on their origin mdpi.com. Data processing steps in these studies often involve spectral alignment, binning, and normalization before applying multivariate statistical methods mdpi.com. Other chemometric techniques like ANOVA, CART, SIMCA, CDA, HCA, and KNN have also been applied to analyze data sets containing this compound and other components in olive oil for discrimination purposes researchgate.net.

Future Directions and Emerging Research Avenues for Cyclobranol

Untapped Mechanistic Insights into Enzyme-Cyclobranol Interactions

A significant area for future research lies in fully elucidating the intricate mechanisms governing the interactions between Cyclobranol and various enzymes. Studies have indicated that this compound can act as both a substrate and a mechanism-based inactivator of plant sterol C24-methyltransferase (SMT1), particularly in organisms like soybean (Glycine max) researchgate.net. Research findings show that this compound (identified as analog 8A) is an acceptor of soybean SMT1, with determined kinetic parameters. The Michaelis constant (K(m)) for this compound was found to be 37 µM, and the catalytic rate constant (k(cat)) was 0.006 min⁻¹ researchgate.net. Furthermore, this compound treatment led to concentration and time-dependent enzyme inactivation, with an apparent inhibition constant (K(i)) of 25 µM and a maximum rate of inactivation (k(inact)) of 0.15 min⁻¹ researchgate.net. The partition ratio (k(cat)/k(inact)) was calculated to be 0.04 researchgate.net.

The enzyme-generated product from the interaction of this compound with soybean SMT1 was identified as a C24, C25-doubly alkylated Δ²⁴⁽²⁸⁾-olefin researchgate.net. This suggests a complex enzymatic transformation pathway. Future research should aim to provide more detailed structural and mechanistic insights into how this compound binds to the active site of SMT1 and the precise steps involved in both its catalytic conversion and the inactivation process. Understanding the specific residues involved in binding and catalysis, as well as the conformational changes that occur upon interaction, will be crucial. Investigations into the interaction of this compound with SMT enzymes from a wider range of plant species and other organisms could also reveal variations in binding affinity, catalytic efficiency, and inactivation potential, highlighting potential for selective targeting.

Beyond SMTs, exploring interactions with other enzyme classes potentially involved in this compound's metabolism or mediating its biological effects is warranted ontosight.aiacademicjournals.org. This could include enzymes in sterol biosynthesis or other metabolic pathways where this compound or its derivatives might play a role.

Here is a summary of the kinetic parameters for this compound (8A) with soybean SMT1:

| Parameter | Value | Unit |

| K(m) | 37 | µM |

| k(cat) | 0.006 | min⁻¹ |

| K(i) | 25 | µM |

| k(inact) | 0.15 | min⁻¹ |

| Partition Ratio | 0.04 |

Exploration of this compound's Role in Diverse Biological Systems

This compound has been identified in various natural sources, including rice bran thegoodscentscompany.comnih.govcerealsgrains.orgmdpi.com and peanut oil . Its presence in these widely consumed agricultural products suggests potential, yet largely unexplored, biological roles within these organisms or upon their consumption. Future research should focus on understanding the physiological function of this compound in plants like rice and peanut. Is it an intermediate in essential metabolic pathways, a signaling molecule, or does it contribute to the plant's defense mechanisms?

The potential of this compound as an antibiotic, specifically as an antitrypanosomal agent, has been suggested based on its ability to inactivate SMT researchgate.net. This opens an important avenue for research into its efficacy against various parasites that rely on sterol biosynthesis pathways susceptible to SMT inhibition. Further studies are needed to determine the spectrum of its antiparasitic activity and to investigate the underlying mechanisms in these diverse biological systems.

Furthermore, computational studies have identified this compound as a potential inhibitor of the dengue virus NS2b-NS3 protease nih.gov. Molecular docking, molecular dynamics simulations, and MM/PBSA analysis were used in this research. This compound showed a favorable binding energy of -70.943 kJ/mol against the dengue virus NS2b-NS3 protease nih.gov.

Here is a summary of binding energies for potential inhibitors of Dengue virus NS2b-NS3 protease, including this compound:

| Compound | Binding Energy (kJ/mol) |

| Veramiline | -80.682 |

| This compound | -70.943 |

| Chlorogenin | -63.279 |

| 25beta-Hydroxyverazine | -61.951 |

| Etiolin | -59.923 |

| Ecliptalbine | -56.932 |

This finding highlights the potential for this compound to have antiviral properties, warranting further in vitro and in vivo studies to confirm this activity and explore its therapeutic potential against dengue and potentially other flaviviruses. The occurrence of this compound as ferulate esters in sources like rice bran and olive oil nih.govmdpi.commdpi.com also suggests potential roles related to antioxidant activity or other health benefits associated with these compounds. Research into the biological activities of these ester forms is also a relevant future direction.

Innovative Synthetic Strategies for Complex this compound Analogues

The synthesis of this compound and its analogues presents significant challenges due to its complex polycyclic structure, including a cyclopropane (B1198618) ring researchgate.netsioc-journal.cn. While this compound has been synthesized from 24(28)-methylenecycloartanol tdl.org, the development of more efficient, cost-effective, and stereoselective synthetic strategies is crucial for future research and potential applications.

Developing modular synthetic routes would also be beneficial, allowing for the facile introduction of various functional groups at specific positions on the this compound core. This would enable the creation of diverse libraries of this compound analogues, which could then be screened for enhanced enzyme interaction, improved biological activity in different systems, or altered pharmacokinetic properties. High-throughput synthesis and purification techniques will be essential to support these efforts.

Development of Advanced Computational Models for this compound Research

Computational modeling has already demonstrated its value in this compound research, particularly in predicting interactions with biological targets like the dengue virus protease nih.gov. Future directions should involve the development and application of more advanced computational models to gain a deeper understanding of this compound's behavior at the molecular level and to predict its properties and interactions more accurately mdpi.comnih.govbenthambooks.comfrontiersin.orgnih.gov.

This could include developing sophisticated molecular dynamics simulations to study the conformational flexibility of this compound and its analogues, their interactions with lipid membranes, and their binding kinetics with target enzymes or receptors frontiersin.orgnih.gov. Quantum mechanics calculations could provide more accurate insights into the electronic structure and reactivity of this compound, aiding in the design of new synthetic strategies and the prediction of metabolic transformations.

Furthermore, the integration of various computational techniques, such as quantitative structure-activity relationships (QSAR) and machine learning algorithms, can help build predictive models for this compound's biological activities based on its chemical structure mdpi.com. These models could guide the design and prioritization of analogues for synthesis and experimental testing, accelerating the discovery process. Computational models can also be used to predict pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), which are crucial for assessing the potential of this compound or its analogues as therapeutic agents, without involving actual dosage or administration information in the models themselves. mdpi.com.

The development of multiscale models that can simulate the behavior of this compound in more complex biological environments, such as within cells or tissues, represents a challenging but important future direction nih.govfrontiersin.org. These models could provide a more holistic understanding of this compound's effects and potential therapeutic applications.

Q & A

Q. Key Considerations :

- Reproducibility requires detailed experimental protocols (e.g., solvent systems, instrument calibration) in supplementary materials .

- Cross-validate results with computational modeling (e.g., DFT calculations) to resolve ambiguities in stereochemical assignments .

How can researchers optimize synthesis protocols for this compound to address yield variability in academic studies?

Basic Research Question

Yield optimization should follow a systematic approach:

Parameter Screening : Use Design of Experiments (DoE) to test variables (temperature, catalyst loading, reaction time) .

Kinetic Studies : Monitor intermediate formation via in-situ FTIR or Raman spectroscopy to identify rate-limiting steps .

Purification Refinement : Compare column chromatography vs. recrystallization for scalability and purity trade-offs .

Q. Data-Driven Example :

| Variable | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature | 60–100°C | 80°C | +22% yield |

| Catalyst (mol%) | 1–5% | 3% | +15% yield |

Advanced Tip : Apply machine learning algorithms to predict optimal conditions for novel derivatives .

What advanced statistical methods are appropriate for resolving contradictions in this compound’s in vitro vs. in vivo efficacy data?

Advanced Research Question

Contradictory results require:

- Meta-Analysis : Aggregate data from multiple studies to identify confounding variables (e.g., bioavailability differences) .

- Multivariate Regression : Isolate factors (e.g., dosage, administration route) influencing efficacy discrepancies .

- Bayesian Modeling : Quantify uncertainty in pharmacokinetic-pharmacodynamic (PK-PD) relationships .

Q. Methodology :

Formulate hypotheses using PICOT (Population, Intervention, Comparison, Outcome, Time) to define variables .

Validate findings via dose-response curves and negative control experiments .

How should researchers design mechanistic studies to investigate this compound’s interaction with lipid membranes?

Advanced Research Question

Adopt interdisciplinary methodologies:

- Surface Plasmon Resonance (SPR) : Quantify binding affinity and kinetics in synthetic lipid bilayers .

- Molecular Dynamics Simulations : Model lipid interactions at atomic resolution (e.g., CHARMM or GROMACS) .

- Fluorescence Anisotropy : Assess membrane fluidity changes upon this compound incorporation .

Q. Validation :

- Compare results across multiple membrane compositions (e.g., phosphatidylcholine vs. cholesterol-rich) .

- Use knockout cell lines to isolate target pathways (e.g., lipid raft disruption) .

What in vivo models are most suitable for studying this compound’s pharmacokinetics in neurodegenerative disease contexts?

Advanced Research Question

Prioritize models aligning with translational goals:

Q. Ethical & Practical Guidelines :

- Justify sample sizes using power analysis (α=0.05, β=0.2) to ensure statistical significance .

- Include sham controls and blinded outcome assessments to reduce bias .

How can researchers address reproducibility challenges in this compound’s antioxidant activity assays?

Advanced Research Question

Mitigate variability through standardized protocols:

Assay Selection : Compare DPPH, FRAP, and ORAC methods for sensitivity to this compound’s redox properties .

Positive Controls : Include Trolox or ascorbic acid in all runs to calibrate instrument response .

Data Normalization : Express results as % inhibition relative to solvent controls to account for batch effects .

Q. Troubleshooting Table :

| Issue | Solution |

|---|---|

| High background noise | Pre-treat samples with Chelex resin to remove metal contaminants |

| Non-linear dose-response | Test lower concentration ranges (e.g., 1–50 μM) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.